Z-1,2-TRANS-ACHEC-OH

Description

Z-1,2-TRANS-ACHEC-OH, also known as cyclododecane, (2-methylpropoxy)-, is an organic compound with the molecular formula C16H32O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a cyclododecane ring bonded to an isobutyl group through an ether linkage .

Properties

IUPAC Name |

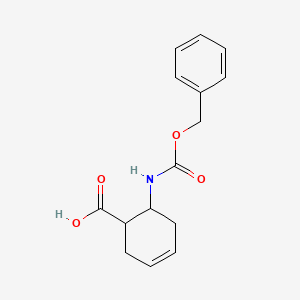

6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAAZWPFGHTXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-1,2-TRANS-ACHEC-OH can be synthesized through the reaction of cyclododecanol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Cyclododecanol+Isobutyl BromideK2CO3,DMFthis compound+KBr+H2O

Industrial Production Methods: On an industrial scale, the production of cyclododecylisobutylether involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions: Z-1,2-TRANS-ACHEC-OH undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclododecanone and other oxidation products.

Reduction: Reduction reactions can convert it back to cyclododecanol.

Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclododecanol and isobutyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products:

Oxidation: Cyclododecanone, cyclododecanol.

Reduction: Cyclododecanol.

Substitution: Cyclododecanol, isobutyl alcohol

Scientific Research Applications

Synthetic Routes

The synthesis of Z-1,2-TRANS-ACHEC-OH typically involves enantioselective reactions that can yield high purity and specificity. Common methods include:

- Reductive coupling : Utilizing catalysts such as copper hydride to facilitate the reaction.

- Substitution reactions : Engaging in reactions with various reagents under controlled conditions.

Acetylcholinesterase Inhibition

One of the primary biological applications of this compound is its role as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of acetylcholine, a neurotransmitter involved in many cognitive functions. The inhibition of AChE by this compound has implications for:

- Alzheimer’s Disease Treatment : By increasing acetylcholine levels, this compound may enhance cholinergic neurotransmission, potentially improving cognitive function in patients with Alzheimer's disease .

Proteomics Research

This compound is utilized in proteomics to study protein structures and functions. Its ability to selectively bind to specific protein targets allows researchers to investigate complex biochemical pathways and interactions.

Specialty Chemicals Production

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique properties make it an essential building block for various chemical products used in pharmaceuticals and agrochemicals.

Case Study 1: AChE Inhibition

A study demonstrated that this compound effectively inhibited AChE activity with an IC50 value indicative of its potency. This finding suggests its potential as a therapeutic agent for neurodegenerative diseases .

| Compound | IC50 Value (µM) | Application |

|---|---|---|

| This compound | 127.99 | Alzheimer’s treatment |

| Galanthamine | 1.02 | Alzheimer’s treatment |

Case Study 2: Proteomics Application

Research highlighted the use of this compound in proteomics studies aimed at mapping protein interactions. The compound's specificity allows for detailed analysis of protein networks within cells .

Mechanism of Action

The mechanism of action of cyclododecylisobutylether involves its ability to interact with various molecular targets through its ether linkage. It can form hydrogen bonds and van der Waals interactions with other molecules, facilitating its role as a solvent and intermediate in chemical reactions. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in drug delivery systems .

Comparison with Similar Compounds

Cyclododecanol: Similar structure but with a hydroxyl group instead of an ether linkage.

Cyclododecanone: An oxidized form of cyclododecylisobutylether.

Isobutylcyclohexane: Similar in having an isobutyl group but with a cyclohexane ring instead of a cyclododecane ring.

Uniqueness: Z-1,2-TRANS-ACHEC-OH is unique due to its large cyclododecane ring and ether linkage, which impart distinct chemical and physical properties. Its ability to form inclusion complexes and interact with lipid membranes sets it apart from other similar compounds .

Biological Activity

Z-1,2-TRANS-ACHEC-OH is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is a derivative of acetylcholinesterase inhibitors (AChEIs), which are crucial in the treatment of conditions such as Alzheimer's disease. Its structural characteristics enable it to interact effectively with the active sites of enzymes involved in neurotransmission.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine, this compound can enhance cholinergic transmission, which is often impaired in neurodegenerative disorders.

Inhibitory Activity

Research indicates that this compound exhibits significant AChE inhibitory activity. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of enzyme activity) of less than 100 μM, indicating potent inhibitory effects compared to other known AChEIs such as naringenin .

1. Neuroprotective Effects

This compound has been shown to protect neuronal cells from apoptosis and oxidative stress. In vitro studies demonstrated that it could reduce neurotoxicity in SH-SY5Y neuroblastoma cells exposed to toxic agents .

2. Antioxidant Properties

The compound exhibits antioxidant activity, contributing to its neuroprotective effects. Antioxidants play a critical role in mitigating oxidative stress, which is a significant factor in neurodegeneration.

3. Anti-inflammatory Effects

Inflammation is another key player in neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key analytical methods for confirming the stereochemical purity of Z-1,2-TRANS-ACHEC-OH in synthetic samples?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY or COSY for spatial proton-proton interactions) and chiral chromatography to resolve enantiomeric excess. X-ray crystallography can definitively confirm the trans-configuration if single crystals are obtainable . For reproducibility, document solvent systems, temperature, and instrumentation parameters in line with IUPAC guidelines .

Q. How should researchers design a baseline synthesis protocol for this compound to ensure scalability and purity?

- Methodological Answer : Adopt a stepwise approach:

- Step 1 : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to minimize byproducts.

- Step 2 : Validate purity via HPLC-MS and elemental analysis, ensuring compliance with thresholds for residual solvents (<0.1% per ICH Q3C) .

- Step 3 : Include a stability study under varying temperatures and humidity to assess degradation pathways .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct a systematic review of confounding variables:

- Factor 1 : Assess bioavailability differences (e.g., plasma protein binding, metabolic stability via liver microsomes).

- Factor 2 : Validate target engagement in vivo using techniques like PET imaging or Western blotting of tissue samples.

- Factor 3 : Use meta-analysis to reconcile conflicting datasets, applying funnel plots to detect publication bias .

Q. What strategies minimize batch-to-batch variability in this compound production for preclinical studies?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor reaction time, pH, and mixing efficiency in real-time using PAT (Process Analytical Technology).

- Critical Quality Attributes (CQAs) : Define acceptance criteria for purity (>98%), enantiomeric excess (>99%), and particle size distribution.

- Documentation : Use electronic lab notebooks (ELNs) with version control to track deviations and adjustments .

Q. How can computational modeling predict off-target interactions of this compound in complex biological systems?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding affinities across proteome-wide targets. Validate predictions using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Methodological Best Practices

- Data Presentation : Use standardized tables for physicochemical properties (e.g., logP, pKa) and bioactivity data (IC₅₀, selectivity indices). Include error bars and p-values in graphs .

- Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework and share raw data via repositories such as Zenodo .

- Ethical Compliance : For studies involving biological samples, adhere to NIH guidelines for preclinical reporting, including ARRIVE 2.0 checklist items .

Contradictions and Gaps in Current Research

- Gap 1 : Limited data on the long-term stability of this compound under physiological conditions.

- Recommendation : Conduct accelerated stability studies using LC-MS to identify degradation products .

- Gap 2 : Discrepancies in reported cytotoxicity thresholds across cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.